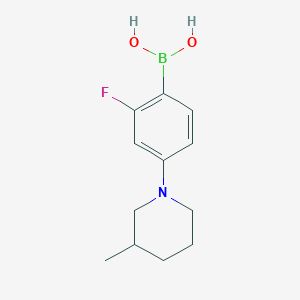
(R)-5-Oxotetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Oxotetrahydrofuran-3-carboxylic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a tetrahydrofuran ring with a carboxylic acid group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Oxotetrahydrofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxidation of tetrahydrofuran derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often include an acidic or basic medium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of ®-5-Oxotetrahydrofuran-3-carboxylic acid may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: ®-5-Oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alcohols and amines in the presence of acid catalysts for esterification and amidation.
Major Products Formed:
Oxidation: Formation of more oxidized derivatives such as carboxylates.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters and amides.
Scientific Research Applications
®-5-Oxotetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-5-Oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Tetrahydrofuran-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
5-Hydroxytetrahydrofuran-3-carboxylic acid: Similar structure with a hydroxyl group instead of a ketone group.
Uniqueness: ®-5-Oxotetrahydrofuran-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
5352-72-7 |
|---|---|
Molecular Formula |
C5H6O4 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
(3R)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m1/s1 |
InChI Key |
ONSWFYLALGXCIQ-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@H](COC1=O)C(=O)O |
Canonical SMILES |
C1C(COC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085438.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14085440.png)
![2-(3-Ethoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085445.png)

![1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085456.png)
![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)
![1-(4-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14085473.png)
![3-(3-Carbamoylphenyl)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B14085476.png)

![Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B14085481.png)


![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085502.png)
